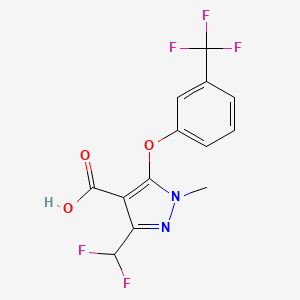

3-(difluoromethyl)-1-methyl-5-(3-(trifluoromethyl)phenoxy)-1H-pyrazole-4-carboxylic acid

Description

3-(Difluoromethyl)-1-methyl-5-(3-(trifluoromethyl)phenoxy)-1H-pyrazole-4-carboxylic acid is a fluorinated pyrazole derivative with a molecular weight of 483.39 g/mol (C₂₂H₁₈F₅N₃O₄) . It is recognized as a prostaglandin receptor antagonist and has been assigned an International Nonproprietary Name (INN) under development for therapeutic applications . The compound features a pyrazole core substituted with a difluoromethyl group at position 3, a methyl group at position 1, and a 3-(trifluoromethyl)phenoxy moiety at position 3. Its synthesis likely involves multi-step reactions, including nucleophilic aromatic substitution and ester hydrolysis, as inferred from analogous pyrazole carboxylate syntheses .

Structure

3D Structure

Properties

IUPAC Name |

3-(difluoromethyl)-1-methyl-5-[3-(trifluoromethyl)phenoxy]pyrazole-4-carboxylic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H9F5N2O3/c1-20-11(8(12(21)22)9(19-20)10(14)15)23-7-4-2-3-6(5-7)13(16,17)18/h2-5,10H,1H3,(H,21,22) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PSZGSAQBIBBCRP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C(=C(C(=N1)C(F)F)C(=O)O)OC2=CC=CC(=C2)C(F)(F)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H9F5N2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

336.21 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of this compound typically involves multiple steps, starting with the preparation of the pyrazole core. One common method involves the reaction of hydrazine with a suitable diketone to form the pyrazole ring, followed by subsequent fluorination steps to introduce the difluoromethyl and trifluoromethyl groups.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactions using specialized reactors to handle the hazardous fluorinating agents. The process must be carefully controlled to ensure the safety of workers and the environment, as well as to achieve high yields and purity.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including:

Oxidation: The carboxylic acid group can be oxidized to form derivatives such as esters or amides.

Reduction: The difluoromethyl group can be reduced to a difluoromethane derivative.

Substitution: The pyrazole ring can undergo electrophilic substitution reactions, particularly at the positions adjacent to the nitrogen atoms.

Common Reagents and Conditions:

Oxidation: Reagents such as potassium permanganate or chromic acid, under acidic conditions.

Reduction: Reagents like lithium aluminum hydride or hydrogen gas with a palladium catalyst.

Substitution: Electrophiles such as halogens or acyl chlorides, often in the presence of a Lewis acid catalyst.

Major Products Formed:

Oxidation: Esters, amides, and other carboxylic acid derivatives.

Reduction: Difluoromethane and related derivatives.

Substitution: Halogenated pyrazoles and acylated derivatives.

Scientific Research Applications

3-(Difluoromethyl)-1-methyl-5-[3-(trifluoromethyl)phenoxy]-1H-pyrazole-4-carboxylic acid is a pyrazole derivative with diverse applications, particularly in the synthesis of agricultural fungicides and pharmaceuticals . This compound, characterized by its difluoromethyl, methyl, and trifluoromethylphenoxy substituents on a pyrazole ring, serves as a crucial building block in synthesizing various bioactive molecules .

Scientific Research Applications

Synthesis of Fungicides:

- 3-(Difluoromethyl)-1-methyl-5-[3-(trifluoromethyl)phenoxy]-1H-pyrazole-4-carboxylic acid is used in the production of fungicides .

- These fungicides are effective against a range of phytopathogenic fungi .

- Certain amides synthesized from this compound exhibit higher antifungal activity than commercial standards like boscalid .

Pharmaceutical Chemistry:

- This compound is a building block in synthesizing complex molecules with potential pharmaceutical applications .

- It is used in the preparation of intermediates for various drugs, showcasing its versatility in medicinal chemistry .

Agrochemical Research:

- Due to its role as a precursor in fungicide synthesis, the compound is significant in agrochemical research .

- Derivatives and related compounds are evaluated for their ability to protect crops and enhance agricultural productivity .

Study of Structure-Activity Relationships:

- The compound and its derivatives are used to study structure-activity relationships (SAR) .

- Modifying the substituents on the pyrazole ring allows researchers to understand how these changes affect biological activity, particularly antifungal properties .

Antifungal Activity of Pyrazole-4-Carboxylic Acid Amides

Molecules published research on novel 3-(Difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid amides, highlighting their synthesis, antifungal activity, and structure-activity relationships .

Key Findings:

- Several synthesized amides exhibited significant antifungal activity against seven phytopathogenic fungi .

- Compound 9m showed higher antifungal activity than boscalid, a commercial fungicide .

- Molecular docking studies indicated that the carbonyl oxygen atom of compound 9m could form hydrogen bonds with the hydroxyl groups of TYR58 and TRP173 on succinate dehydrogenase (SDH) .

Implications:

- The study demonstrated the potential of 3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid amides as effective antifungal agents .

- The structure-activity relationship analysis provides insights for designing more potent antifungal compounds .

Synthesis of Alkyl 3-Difluoromethyl-1-Methyl-1H-Pyrazole-4-Carboxylic Acid Ester

A patent application describes a novel process for producing alkyl 3-difluoromethyl-1-methyl-1H-pyrazole-4-carboxylic acid ester, a precursor to 3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid . The process involves:

- Acidification of the sodium enolate of alkyl difluoroacetoacetate using carbonic acid generated in situ by reacting carbon dioxide with water .

- Ring closure reaction of alkyl 2-alkomethylene-4,4-difluoro-3-oxobutyrate with methylhydrazine in a two-phase system with a weak base .

Benefits:

- The new process is economically advantageous and reduces waste .

- Improved cost efficiency and waste reduction have significant economic and environmental benefits, considering the large-scale production of fungicides .

Hazard Statements:

- H302: Harmful if swallowed

- H315: Causes skin irritation

- H319: Causes serious eye irritation

- H335: May cause respiratory irritation

Precautionary Statements:

Mechanism of Action

The mechanism by which this compound exerts its effects depends on its specific application. For example, in the context of fungicides, it may inhibit the enzyme succinate dehydrogenase, disrupting the fungal cell's energy production. The molecular targets and pathways involved would be specific to the biological or chemical system in which the compound is used.

Comparison with Similar Compounds

Comparison with Similar Compounds

Pyrazole derivatives are a versatile class of compounds with diverse biological activities. Below is a detailed comparison of the target compound with structurally and functionally related analogs:

Structural Analogues

Functional Analogues

- DHODH Inhibitors (e.g., 8o, 8p, 8q ) : These compounds share a pyrazole core but incorporate cyclopropyl and alkoxy groups. Unlike the target compound, they lack a carboxylic acid group, relying instead on pyridazine or pyridine rings for binding to DHODH. This structural divergence highlights the importance of the C4 carboxylic acid in prostaglandin receptor antagonism .

- PfDHODH Inhibitors (e.g., 18d-f ): These analogs use tert-butoxycarbonyloxy and phenoxymethyl substituents. Their esterified carboxyl groups reduce solubility compared to the target compound’s free carboxylic acid, which may limit bioavailability .

Physicochemical and Pharmacokinetic Properties

- Lipophilicity: The trifluoromethylphenoxy group in the target compound enhances lipophilicity (logP ≈ 4.5 estimated), similar to analogs like 18e (logP ~4.2). However, the carboxylic acid group lowers logP relative to esterified derivatives (e.g., 18e: logP ~5.1) .

- Acidity : The pKa of the carboxylic acid group (~3.5) facilitates ionization at physiological pH, improving water solubility compared to neutral esters (e.g., 18e) .

- Metabolic Stability: The difluoromethyl group may confer resistance to oxidative metabolism compared to non-fluorinated analogs (e.g., hydroxy-substituted derivatives in ) .

Biological Activity

3-(Difluoromethyl)-1-methyl-5-(3-(trifluoromethyl)phenoxy)-1H-pyrazole-4-carboxylic acid, also known by its CAS number 1369490-06-1, is a synthetic compound that has garnered interest in pharmacological research due to its potential therapeutic applications. This article reviews the biological activity of this compound, focusing on its anti-inflammatory properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The molecular formula of the compound is , with a molecular weight of 336.22 g/mol. The structure features a pyrazole ring substituted with difluoromethyl and trifluoromethyl groups, which are known to enhance biological activity through various mechanisms.

Anti-inflammatory Properties

Recent studies have highlighted the anti-inflammatory potential of pyrazole derivatives, including this compound. The presence of trifluoromethyl groups has been linked to increased potency in inhibiting cyclooxygenase enzymes (COX-1 and COX-2), which are critical mediators in inflammatory processes.

Table 1: Inhibitory Activity Against COX Enzymes

| Compound | COX-1 IC50 (µM) | COX-2 IC50 (µM) | Selectivity Index |

|---|---|---|---|

| This compound | 5.40 | 0.01 | 344.56 |

| Diclofenac Sodium | 54.65 | N/A | N/A |

The compound demonstrated significant inhibitory activity against COX-2 with an IC50 value of 0.01 µM, indicating a high selectivity for this enzyme compared to COX-1 .

The mechanism by which this compound exerts its anti-inflammatory effects involves the selective inhibition of COX enzymes, leading to reduced synthesis of prostaglandins, which are mediators of inflammation. Additionally, the trifluoromethyl group enhances lipophilicity, facilitating better membrane penetration and bioavailability .

Case Studies

In a recent study evaluating various pyrazole derivatives for their anti-inflammatory effects, compounds similar to this compound were shown to significantly reduce inflammation in animal models. The study reported that oral administration resulted in a notable decrease in edema formation, with some derivatives achieving over 50% inhibition compared to control groups .

Q & A

Basic: What synthetic methodologies are commonly employed to prepare 3-(difluoromethyl)-1-methyl-5-(3-(trifluoromethyl)phenoxy)-1H-pyrazole-4-carboxylic acid?

Answer:

The synthesis typically involves a multi-step approach:

Core Pyrazole Formation : Cyclocondensation of substituted hydrazines with β-keto esters or diketones under acidic or basic conditions. For example, ethyl acetoacetate and phenylhydrazine derivatives are condensed to form the pyrazole core .

Functionalization : Introduction of the difluoromethyl and trifluoromethylphenoxy groups via nucleophilic substitution or coupling reactions. Fluorinated aryl ethers are often synthesized using Ullmann or SNAr reactions with halogenated intermediates .

Carboxylic Acid Derivatization : Hydrolysis of ester precursors (e.g., ethyl or methyl esters) using NaOH or LiOH in aqueous/organic solvent systems to yield the carboxylic acid .

Key Considerations : Optimize reaction conditions (temperature, catalyst) to minimize side products, as fluorinated groups can sterically hinder reactivity .

Basic: How is structural confirmation achieved for this compound?

Answer:

Structural validation relies on complementary analytical techniques:

- NMR Spectroscopy : H and C NMR identify substituent patterns. For example, the trifluoromethylphenoxy group shows distinct aromatic proton splitting and F coupling in H NMR .

- X-ray Crystallography : Single-crystal XRD resolves absolute configuration and hydrogen-bonding networks. SHELX software (e.g., SHELXL) refines crystal structures, particularly for fluorinated moieties .

- Mass Spectrometry : High-resolution LC-MS or ESI-MS confirms molecular weight and purity (>95% by HPLC) .

Advanced: How can researchers address contradictions in spectral data during characterization?

Answer:

Discrepancies may arise from dynamic effects (e.g., tautomerism) or impurities:

- Variable-Temperature NMR : Resolve overlapping signals caused by conformational flexibility in the pyrazole ring or fluorinated substituents .

- Deuterium Exchange Experiments : Identify exchangeable protons (e.g., carboxylic acid -OH) to rule out tautomeric forms .

- XRD Validation : Cross-verify NMR assignments with crystallographic data, especially for ambiguous NOE correlations or coupling constants .

Advanced: What strategies improve synthetic yield and purity for fluorinated pyrazole derivatives?

Answer:

- Catalyst Optimization : Use Pd catalysts (e.g., Pd(PPh)) for efficient cross-coupling of fluorinated aryl ethers .

- Solvent Selection : Polar aprotic solvents (DMF, DMSO) enhance solubility of fluorinated intermediates, while EtOAc/hexane mixtures improve crystallization .

- Stepwise Purification : Employ column chromatography (silica gel, hexane/EtOAc gradients) followed by recrystallization to isolate high-purity fractions (>97%) .

Advanced: How can structure-activity relationships (SAR) be established for this compound?

Answer:

SAR studies focus on substituent modifications:

Fluorine Substitution : Compare bioactivity of difluoromethyl vs. trifluoromethyl groups at position 2. Fluorine’s electronegativity impacts binding affinity to target proteins .

Phenoxy Group Variations : Replace 3-(trifluoromethyl)phenoxy with electron-withdrawing (e.g., nitro) or donating (e.g., methoxy) groups to assess electronic effects .

Biological Assays : Pair synthetic analogs with enzymatic inhibition assays (e.g., IC measurements) or cellular uptake studies to correlate structural changes with activity .

Advanced: What computational methods predict physicochemical properties of fluorinated pyrazoles?

Answer:

- Density Functional Theory (DFT) : Calculate dipole moments, electrostatic potentials, and frontier molecular orbitals to predict solubility and reactivity .

- Molecular Docking : Simulate ligand-protein interactions (e.g., with CYP450 enzymes) to rationalize metabolic stability .

- ADMET Modeling : Use tools like SwissADME to estimate logP, bioavailability, and toxicity based on fluorine’s hydrophobic and steric effects .

Advanced: How is hydrogen-bonding analyzed in the crystal lattice of this compound?

Answer:

- XRD Analysis : SHELXL refines hydrogen-bond parameters (distance, angle) between the carboxylic acid -OH and adjacent electronegative atoms (e.g., pyrazole N or F) .

- Hirshfeld Surfaces : Quantify intermolecular interactions (e.g., F···H or O···H contacts) to map packing motifs .

- Thermogravimetric Analysis (TGA) : Correlate thermal stability with hydrogen-bond strength .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.